3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C₁₉H₂₄N₂O₃ and a molecular weight of 328.405 g/mol . It is characterized by the presence of propoxy groups at the 3 and 5 positions of the benzamide ring and a pyridin-3-ylmethyl substituent on the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dipropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyridin-3-ylmethylamine to yield the desired benzamide.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. Common solvents include dichloromethane or tetrahydrofuran, and the reactions are typically performed at low to moderate temperatures (0-50°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,5-dipropoxybenzoic acid or 3,5-dipropoxybenzaldehyde.
Reduction: Formation of 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide would depend on its specific applicationThe pyridin-3-ylmethyl group may play a role in binding to the active site of enzymes or receptors, while the propoxy groups may influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with methoxy groups instead of propoxy groups.
3,5-dichloro-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with chloro groups instead of propoxy groups.
3,5-diamino-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with amino groups instead of propoxy groups.
Uniqueness
3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of propoxy groups, which can influence its chemical reactivity, solubility, and biological activity. The combination of the benzamide core with the pyridin-3-ylmethyl substituent also provides specific binding properties that can be exploited in various applications.
Properties
IUPAC Name |
3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-3-8-23-17-10-16(11-18(12-17)24-9-4-2)19(22)21-14-15-6-5-7-20-13-15/h5-7,10-13H,3-4,8-9,14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANDYNWMLDHLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367661 |
Source
|
Record name | 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6403-51-6 |
Source
|
Record name | 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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